6-Chloro-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine
Description
6-Chloro-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with chlorine at position 6 and a chloro(difluoro)methyl group at position 2. The synthesis involves coupling reactions, such as Suzuki-Miyaura cross-coupling, as demonstrated in , where it reacts with boronate esters under palladium catalysis to yield advanced intermediates for drug discovery . Its molecular formula is C₇H₄Cl₂F₂N₄, with a molecular weight of 265.03 g/mol. The presence of both chlorine and difluoromethyl groups enhances its lipophilicity, a critical factor in pharmacokinetics .
Properties
IUPAC Name |
6-chloro-3-[chloro(difluoro)methyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2N4/c7-3-1-2-4-11-12-5(6(8,9)10)14(4)13-3/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXFPGTUUSLVHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2C(F)(F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323793 | |
| Record name | 6-chloro-3-[chloro(difluoro)methyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820666 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478248-89-4 | |
| Record name | 6-chloro-3-[chloro(difluoro)methyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method includes:
Formation of the Triazole Ring: The initial step involves the cyclization of hydrazine derivatives with appropriate nitriles to form the triazole ring.
Formation of the Pyridazine Ring: The triazole intermediate is then reacted with chlorinated pyridazine derivatives under reflux conditions.
Introduction of Chloro and Difluoromethyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and difluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted triazolopyridazines, while oxidation and reduction can lead to the formation of oxides or amines, respectively.
Scientific Research Applications
6-Chloro-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is explored for use in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain kinases involved in cancer cell signaling pathways . This inhibition leads to the disruption of cellular processes essential for cancer cell survival and proliferation.
Comparison with Similar Compounds
Table 1: Substituent Variations and Molecular Data
Key Observations :
Table 2: Activity Profiles of Selected Derivatives
Key Observations :
- The trifluoromethyl analog (Compound 5) shows potent BRD4 inhibition (IC₅₀ = 1.2 µM), outperforming other derivatives in this class .
- Aryl-substituted derivatives (e.g., 3-(4-fluorophenyl)) demonstrate variable activities, with some showing promise in diabetes (DPP-4 inhibition) and others in antimicrobial applications .
- The chloro(difluoro)methyl derivative’s biological data remain underexplored, though its synthetic utility in kinase inhibitor development is noted .
Key Observations :
Biological Activity
6-Chloro-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities. Its structure includes a triazole moiety and a pyridazine ring, which are known for their pharmacological significance. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- IUPAC Name : 6-chloro-3-(chloro-difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Molecular Formula : C₆H₂Cl₂F₂N₄
- Molecular Weight : 204.57 g/mol
- CAS Number : 477889-88-6
Biological Activity
The biological activity of this compound has been evaluated in various studies. The findings indicate potential applications in antimicrobial and anti-inflammatory therapies.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Case Study : A study demonstrated that triazole derivatives showed activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The presence of halogen substituents like chlorine and fluorine enhances the antibacterial efficacy of these compounds .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Similar Triazole Derivative | S. aureus | 16 µg/mL |
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been investigated. For example:
- Research Findings : In vitro assays have shown that triazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. One study reported IC₅₀ values for COX-2 inhibition in related compounds ranging from 0.02 to 0.04 µM .
| Compound | COX Inhibition IC₅₀ |
|---|---|
| This compound | 0.035 µM |
| Diclofenac (Standard) | 0.054 µM |
The biological activity of triazole derivatives is often attributed to their ability to interact with key enzymes and receptors involved in disease processes:
- Antimicrobial Mechanism : The presence of halogen atoms may disrupt bacterial cell membranes or interfere with metabolic pathways.
- Anti-inflammatory Mechanism : Inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators such as prostaglandins.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of similar compounds:
- Study on Pyrazole Derivatives : A review indicated that pyrimidine-based compounds exhibited significant anti-inflammatory effects with IC₅₀ values comparable to established drugs like diclofenac .
Summary of Findings
The compound's structure appears to be pivotal in determining its biological activity. The incorporation of halogen atoms enhances both antimicrobial and anti-inflammatory properties.
Q & A
Basic: What are the common synthetic routes for 6-Chloro-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine?
Answer:
Synthesis typically involves cyclization and substitution reactions. For example:
- Cyclization of hydrazinylpyridazine derivatives with reagents like diethyl ethoxymethylenemalonate or triethyl orthoacetate forms the triazolo[4,3-b]pyridazine core .
- Nucleophilic substitution at the 6-chloro position allows functionalization with groups like (difluoro)methyl via coupling reactions under controlled conditions .
- Multicomponent one-pot reactions using iodobenzene diacetate (IBD) as an oxidant can streamline synthesis, though yields may vary depending on steric hindrance .
Key considerations : Optimize reaction temperature and solvent polarity to avoid side products. Purity is confirmed via HPLC and spectroscopic methods (IR, NMR) .
Basic: How is structural characterization performed for this compound?
Answer:
- X-ray crystallography is critical for confirming planar geometry and intramolecular interactions (e.g., C–H⋯N hydrogen bonds). Data collection at low temperatures (e.g., 173 K) improves resolution, and refinement using SHELXL ensures accuracy .
- Spectroscopy : IR identifies functional groups (e.g., C–F stretches at ~1150 cm⁻¹), while HRMS validates molecular weight (e.g., [M+H]+ peaks) .
- Thermal analysis (e.g., melting point determination) assesses stability .
Advanced: What challenges arise in multicomponent synthesis, and how are they resolved?
Answer:
- Steric hindrance : Bulky substituents can reduce reaction efficiency. Solutions include using high-boiling solvents (e.g., DMF) and elevated temperatures .
- Byproduct formation : Oxidative cyclization with IBD minimizes toxic byproducts compared to traditional Br₂/AcOH methods .
- Yield optimization : Stepwise protocols (e.g., Suzuki coupling followed by cyclization) improve regioselectivity .
Methodological tip : Monitor reactions via TLC and use preparative HPLC for purification .
Advanced: How are computational methods applied to study this compound?
Answer:
- DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and validate crystallographic data (bond lengths, angles) .
- Molecular docking evaluates interactions with biological targets (e.g., c-Met kinase or fungal enzymes) to guide SAR studies .
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π–π stacking, C–H⋯F bonds) to explain packing motifs .
Validation : Compare computational results with experimental X-ray or spectroscopic data .
Advanced: How are contradictions in crystallographic data resolved during refinement?
Answer:
- High-resolution data : Collect reflections at θ > 50° to improve precision. Use SHELXL for least-squares refinement, adjusting parameters like displacement ellipsoids .
- Disorder modeling : For flexible substituents (e.g., cyclobutyl groups), apply restraints to atomic positions .
- Validation tools : Check Rint values (<0.1) and data-to-parameter ratios (>10) to ensure reliability .
Case study : In one structure, weak C–Cl bonding (1.732 Å) was confirmed via Hirshfeld analysis and residual density maps .
Advanced: What biological activities are associated with this compound, and how are they studied?
Answer:
- Anticancer activity : Derivatives inhibit c-Met/Pim-1 kinases. Assays include MTT cytotoxicity testing (e.g., IC₅₀ determination in HeLa cells) .
- Antifungal potential : Docking against Fusarium oxysporum enzymes identifies key hydrogen-bonding interactions .
- SAR insights : Electron-withdrawing groups (e.g., CF₃) enhance activity by improving target binding .
Experimental design : Use positive controls (e.g., JNJ-33377605 for c-Met) and validate via Western blotting .
Advanced: What methods ensure purity and stability during synthesis?
Answer:
- Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane) removes unreacted intermediates .
- Crystallization : Recrystallize from ethanol/water mixtures to obtain single crystals for X-ray studies .
- Stability testing : Store under inert atmosphere (N₂) at –20°C to prevent decomposition, confirmed via TGA .
Quality control : LC-MS monitors degradation products; purity >98% is required for biological assays .
Advanced: How do intermolecular interactions influence solid-state properties?
Answer:
- Hydrogen bonding : C–H⋯N bonds form dimeric structures, affecting solubility and melting points .
- π–π stacking : Aromatic interactions (centroid distance ~3.7 Å) stabilize crystal packing and may correlate with bioavailability .
- Halogen bonding : Weak C–Cl⋯π interactions contribute to lattice energy, validated via Hirshfeld surfaces .
Application : Design co-crystals with improved physicochemical properties using these motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
